molecular formula C9H11ClO2 B8584935 (s)-1-Chloro-3-phenoxy-2-propanol CAS No. 82430-43-1

(s)-1-Chloro-3-phenoxy-2-propanol

Cat. No.: B8584935
CAS No.: 82430-43-1
M. Wt: 186.63 g/mol
InChI Key: HCTDRZMGZRHFJV-MRVPVSSYSA-N
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Description

(s)-1-Chloro-3-phenoxy-2-propanol is a useful research compound. Its molecular formula is C9H11ClO2 and its molecular weight is 186.63 g/mol. The purity is usually 95%.
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Properties

CAS No.

82430-43-1

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

(2S)-1-chloro-3-phenoxypropan-2-ol

InChI

InChI=1S/C9H11ClO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2/t8-/m1/s1

InChI Key

HCTDRZMGZRHFJV-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC[C@@H](CCl)O

Canonical SMILES

C1=CC=C(C=C1)OCC(CCl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of phenol (94 g; 1.0 mole) and epichlorhydrin (138.8 g; 1.5 mole) was vigorously stirred at 100° C. in the presence of piperidine hydrochloride (2.0 g) for 6 hours, cooled, and the excess epichlorhydrin removed at 100° in vacuo. The residue was cooled, dissolved in an equal volume of chloroform and stirred vigorously with excess concentrated hydrochloric acid for 0.5 hours. After separatiin of the phases the organic layer was washed with water, dried and evaporated to a colourless oil. Distillation gave 116.4 g (62.5%) of 1-chloro-3-phenoxy-2-propanol of bp0.6 112° as a GLC pure material, νmax (film) 3310, 1603, 1590, 1495, 1245 cm-1 ; τ(CDCl3); 7.40 (broad exchangeable s); 6.25 (2H, d, J 3.5 Hz); 5.90 (2H, s); 5.90 (1H, m); 3.21-2.56 (5H,m).
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
138.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of phenol (94g; 1.0 mole) and epichlorhydrin (138.8g; 1.5 mole) was vigorously stirred at 100° C. in the presence of piperidine hydrochloride (2.0g) for 6 hours, cooled, and the excess epichlorhydrin removed at 100° in vacuo. The residue was cooled, dissolved in an equal volume of chloroform and stirred vigorously with excess concentrated hydrochloric acid for 0.5 hours. After separation of the phases the organic layer was washed with water, dried and evaporated to a colourless oil. Distillation gave 116.4g (62.5%) of 1-chloro-3-phenoxy-2-propanol of bp0.6 112° as a GLC pure material, νmax (film) 3310, 1603, 1590, 1495, 1245cm-1 ; τ(CSCl3); 7.40 (broad exchangeable s); 6.25 (2H, d, J 3.5 Hz); 5.90 (2H, s); 5.90 (1H, m); 3.21-2.56 (5H,m).
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

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